1-Methoxycyclopropane-1-carboximidamide;hydrochloride

Catalog No.
S1966844
CAS No.
426828-35-5
M.F
C5H11ClN2O
M. Wt
150.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxycyclopropane-1-carboximidamide;hydrochlor...

CAS Number

426828-35-5

Product Name

1-Methoxycyclopropane-1-carboximidamide;hydrochloride

IUPAC Name

1-methoxycyclopropane-1-carboximidamide;hydrochloride

Molecular Formula

C5H11ClN2O

Molecular Weight

150.61

InChI

InChI=1S/C5H10N2O.ClH/c1-8-5(2-3-5)4(6)7;/h2-3H2,1H3,(H3,6,7);1H

InChI Key

DYZPMBIBDLSYOJ-UHFFFAOYSA-N

SMILES

COC1(CC1)C(=N)N.Cl

Canonical SMILES

COC1(CC1)C(=N)N.Cl

1-Methoxycyclopropane-1-carboximidamide; hydrochloride is a chemical compound with the molecular formula C5_5H8_8ClN3_3O. It is characterized by its unique structure, which includes a methoxy group attached to a cyclopropane ring and a carboximidamide functional group. This compound is typically encountered in a hydrochloride salt form, enhancing its solubility and stability for various applications in chemical and biological research .

Typical of carboximidamides. These include:

  • Nucleophilic Substitution Reactions: The presence of the carboximidamide group allows for nucleophilic substitution, where nucleophiles can attack the carbon atom bonded to nitrogen.
  • Hydrolysis: In aqueous environments, the compound may hydrolyze, leading to the formation of corresponding acids and amines.
  • Condensation Reactions: The compound can participate in condensation reactions with various electrophiles, forming more complex organic molecules.

These reactions are pivotal for synthesizing derivatives or exploring its reactivity in organic synthesis.

Research indicates that 1-Methoxycyclopropane-1-carboximidamide; hydrochloride exhibits notable biological activities, particularly in antimicrobial and antifungal applications. Its structural features contribute to its interaction with biological targets, making it a candidate for further pharmacological studies. Preliminary studies suggest potential efficacy against specific strains of bacteria and fungi, although comprehensive biological evaluations are still required to fully elucidate its mechanisms of action .

The synthesis of 1-Methoxycyclopropane-1-carboximidamide; hydrochloride can be achieved through several methods:

  • Cyclopropanation Reaction: Starting from methoxy-substituted precursors, cyclopropanation can be employed using reagents such as dichlorocarbene.
  • Carboximidamide Formation: The introduction of an imidamide group typically involves reacting an amine with an isocyanate or similar reagent under controlled conditions.
  • Salt Formation: The hydrochloride form is usually obtained by treating the free base with hydrochloric acid in a suitable solvent.

These methods highlight the versatility in synthesizing this compound for research and application purposes .

1-Methoxycyclopropane-1-carboximidamide; hydrochloride finds applications across various fields:

  • Pharmaceutical Research: Its potential as an antimicrobial agent makes it valuable in drug discovery and development.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups.
  • Biochemical Studies: The compound may be utilized in studying enzyme interactions or metabolic pathways involving carboximidamides.

These applications underscore its significance in both academic and industrial research settings.

Interaction studies involving 1-Methoxycyclopropane-1-carboximidamide; hydrochloride have primarily focused on its biochemical interactions. Initial findings suggest that it may interact with specific enzymes or receptors, affecting their activity. Further research is necessary to define these interactions quantitatively and qualitatively, including kinetic studies to understand binding affinities and inhibition mechanisms .

Several compounds share structural or functional similarities with 1-Methoxycyclopropane-1-carboximidamide; hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1H-Pyrazole-1-carboximidamide hydrochlorideC4_4H7_7ClN4_4Contains a pyrazole ring; used in drug synthesis
4-Methylbenzene-1-carboximidamide hydrochlorideC8_8H10_10ClN3_3Aromatic structure; exhibits antimicrobial properties
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochlorideC12_12H10_10ClF2_2N5_5Fluorinated derivative; potential anticancer activity

Uniqueness

The uniqueness of 1-Methoxycyclopropane-1-carboximidamide; hydrochloride lies in its cyclopropane structure, which offers distinct reactivity compared to other compounds listed. This structural feature may lead to unique biological activities and synthetic pathways not readily available in more common derivatives like pyrazoles or aromatic carboximidamides.

Dates

Modify: 2024-04-15

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